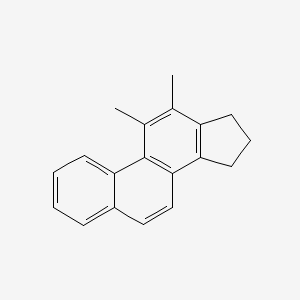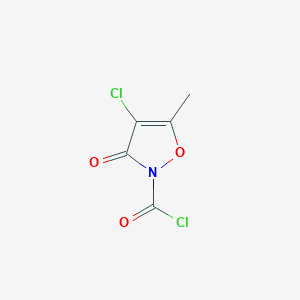
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds . This compound contains a benzyl group, a chloropropyl chain, and a piperidine ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves:
Step 1: Formation of the piperidine ring by cyclization of appropriate precursors.
Step 2: Introduction of the benzyl group through nucleophilic substitution.
Step 3: Attachment of the 3-chloropropyl chain via alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the chloropropyl chain.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted piperidine derivatives .
Applications De Recherche Scientifique
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group enhances binding affinity to target sites, while the piperidine ring facilitates interaction with enzymes and receptors. The chloropropyl chain may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- N-Benzylpiperidine
- 3-Chloropropylpiperidine
Uniqueness
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22ClNO2 |
|---|---|
Poids moléculaire |
295.80 g/mol |
Nom IUPAC |
benzyl 2-(3-chloropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Clé InChI |
HMDQSAHWNSGNPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCCCl)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)









![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)


![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
